2-Bromo-2'-chloroacetophenone
Description
Structural Features and Chemical Nomenclature of 2-Bromo-2'-chloroacetophenone
This compound is an organic compound characterized by an acetophenone (B1666503) core structure. smolecule.com This core is distinguished by the presence of two halogen substituents: a bromine atom attached to the alpha-carbon of the acetyl group and a chlorine atom at the 2'-position of the phenyl ring. smolecule.com Its systematic IUPAC name is 2-bromo-1-(2-chlorophenyl)ethanone. smolecule.comthermofisher.com The compound is also known by several synonyms, including o-Chlorophenacyl bromide and Bromomethyl 2-chlorophenyl ketone. smolecule.comcymitquimica.com
Below is a data table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| CAS Number | 5000-66-8 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₆BrClO smolecule.comchemicalbook.com |
| Molecular Weight | 233.49 g/mol smolecule.comchemicalbook.com |
| IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethanone smolecule.comthermofisher.com |
| InChI Key | WZWWEVCLPKAQTA-UHFFFAOYSA-N smolecule.comthermofisher.com |
| SMILES | C1=CC=C(C(=C1)C(=O)CBr)Cl smolecule.comthermofisher.com |
| Appearance | Colorless to light yellow liquid thermofisher.comcymitquimica.com |
This table presents the fundamental chemical identification data for this compound.
Relevance as a Halogenated Acetophenone Derivative in Synthetic Chemistry
As a halogenated acetophenone derivative, this compound holds considerable importance in synthetic chemistry. The presence of both bromine and chlorine atoms imparts unique reactivity to the molecule. The bromine atom on the α-carbon makes it a valuable reagent for introducing a bromoacetyl group into various molecules, a common strategy in the synthesis of more complex structures.
The chlorine atom on the phenyl ring influences the electronic properties of the aromatic system, which can affect the reactivity of the ketone and the benzene (B151609) ring in various chemical transformations. niscpr.res.in This dual halogenation allows for a diverse range of reactions, making it a versatile building block in organic synthesis. For instance, it is used in reactions such as nucleophilic substitutions and coupling reactions. cymitquimica.com
A common synthetic route to this compound involves the bromination of 2'-chloroacetophenone (B1665101). chemicalbook.com This reaction is typically carried out using bromine in a suitable solvent. chemicalbook.com Another approach is the Friedel-Crafts acylation of 2-bromotoluene (B146081) with chloroacetic acid in the presence of a Lewis acid catalyst. smolecule.com
Overview of Research Significance and Applications
The research significance of this compound lies primarily in its role as a key intermediate in the synthesis of a variety of organic compounds. chemicalbook.comverypharm.com Its utility spans several areas of chemical research and industry.
In pharmaceutical research , this compound serves as a crucial starting material or intermediate for the synthesis of various pharmaceutical agents and biologically active compounds. github.comgithub.comechemi.com Its derivatives are being explored for their potential therapeutic applications. smolecule.com For example, it has been used in the synthesis of anti-epileptic drug candidates.
In the agrochemical industry , this compound is utilized in the preparation of pesticides and herbicides. github.com Its reactive nature allows for the creation of new crop protection agents. github.com
Furthermore, it is employed in the manufacturing of specialty chemicals , including dyes and pigments, where it contributes to enhancing color and stability. github.com The compound's reactivity also makes it a valuable tool in laboratory settings for studying reaction mechanisms and developing novel chemical entities. smolecule.comgithub.com
The following table outlines the primary research applications of this compound:
| Application Area | Description |
| Pharmaceutical Synthesis | Intermediate in the production of active pharmaceutical ingredients (APIs) and various therapeutic compounds. github.comgithub.comechemi.com |
| Agrochemicals | Used in the synthesis of fungicides, herbicides, and other crop protection agents. github.com |
| Specialty Chemicals | Employed in the manufacturing of dyes, pigments, and other specialty materials. github.com |
| Organic Synthesis Research | A versatile reagent for introducing functional groups and building complex molecular architectures. smolecule.comchemicalbook.com |
This table provides a summary of the significant applications of this compound in various fields of chemical research and industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWEVCLPKAQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370945 | |
| Record name | 2-Bromo-2'-chloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-66-8 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2'-chloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 2 Chloroacetophenone
Bromination of 2'-Chloroacetophenone (B1665101)
The most common method for synthesizing 2-Bromo-2'-chloroacetophenone is the direct bromination of 2'-chloroacetophenone. lookchem.com This process involves the substitution of a hydrogen atom on the α-carbon of the acetophenone (B1666503) with a bromine atom.
Reaction Mechanisms: Electrophilic Aromatic Substitution and Enol Intermediate Formation
The α-bromination of ketones like 2'-chloroacetophenone can proceed through different mechanisms depending on the reaction conditions. In the presence of an acid catalyst, the reaction typically involves the formation of an enol intermediate. The ketone is first protonated, followed by deprotonation at the α-carbon to form the enol. This enol then acts as a nucleophile, attacking the bromine molecule in an electrophilic addition, which is followed by deprotonation to yield the α-brominated ketone.
Under neutral or basic conditions, the reaction can proceed via an enolate intermediate. A base removes a proton from the α-carbon to form an enolate, which then attacks the bromine. However, acidic conditions are often preferred to avoid side reactions. The presence of the chlorine atom on the phenyl ring influences the reactivity of the ketone but does not directly participate in the α-bromination.
Stoichiometric Considerations and Regioselectivity
The stoichiometry of the brominating agent to the 2'-chloroacetophenone is a critical factor in achieving high yields and preventing the formation of poly-brominated byproducts. Typically, a slight excess of the brominating agent is used to ensure complete conversion of the starting material. The regioselectivity of the reaction is high, with the bromination occurring almost exclusively at the α-carbon of the acetyl group due to the activating effect of the carbonyl group.
One described synthesis involves reacting 2'-chloroacetophenone with an aqueous hydrobromic acid solution in the presence of a copper(II) nitrate (B79036) catalyst. chemicalbook.com In this procedure, 10 mmol of o-chloroacetophenone is treated with 12 mmol of hydrobromic acid. chemicalbook.com Another method utilizes liquid bromine in water, with 1.5 mol of o-chloroacetophenone reacting with 1.6 mol of liquid bromine. chemicalbook.com
Industrial-Scale Synthesis Procedures
On an industrial scale, the synthesis of this compound often prioritizes cost-effectiveness, safety, and high throughput. A large-scale procedure involves adding 230.0g (1.5mol) of o-chloroacetophenone and 1188mL of water into a 3L three-necked flask. At 20°C, 84.4mL (1.6mol) of liquid bromine is added dropwise over 30 minutes. After stirring for 15 minutes, the product is extracted with dichloromethane. The organic layer is then washed with a sodium carbonate solution and dried. This method results in a 99% yield of the desired product. chemicalbook.com
Another documented procedure uses 1.2 g (10 mmol) of o-chloroacetophenone mixed with 0.121 g (0.5 mmol) of Cu(NO3)2-3H2O. An 8 mol/L hydrobromic acid solution (1.5 mL, 12 mmol) is then added dropwise. The reaction mixture is stirred at 70°C. After completion, the mixture is extracted with dichloromethane, washed sequentially with sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and water, and then dried. This process yields the target product at 91%. chemicalbook.comchemicalbook.com
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation provides an alternative route for synthesizing acetophenone derivatives. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org To synthesize this compound via this method, one could theoretically start with chlorobenzene (B131634) and react it with bromoacetyl chloride in the presence of a Lewis acid. The acylium ion generated from bromoacetyl chloride would then attack the chlorobenzene ring. However, directing the acylation to the desired ortho position relative to the chlorine can be challenging, and mixtures of ortho and para isomers are often obtained.
Direct Halogenation of Acetophenone Derivatives
Direct halogenation of acetophenone can also be employed. For instance, the nuclear halogenation of acetophenone depends on the formation of an aluminum chloride complex. If less than one equivalent of aluminum chloride is used, side-chain halogenation occurs. orgsyn.org The synthesis of 3-bromoacetophenone has been achieved from 3-aminoacetophenone via a Sandmeyer reaction. orgsyn.org While not a direct route to this compound, these methods illustrate the principles of halogenating acetophenone derivatives. The selective introduction of both a bromine atom on the side chain and a chlorine atom on the aromatic ring would require careful control of reaction conditions and potentially the use of protecting groups to achieve the desired isomer.
Comparative Analysis of Synthetic Routes: Yield, Reaction Time, and Conditions
The choice of synthetic route for this compound depends on factors such as desired yield, reaction time, available reagents, and scalability. The bromination of 2'-chloroacetophenone is generally the most direct and high-yielding method.
| Synthetic Route | Typical Reagents | Reaction Time | Reaction Conditions | Yield |
| Bromination of 2'-Chloroacetophenone | 2'-Chloroacetophenone, Bromine, Water | 0.75 hours | 20°C | 99% chemicalbook.com |
| Bromination with Catalyst | 2'-Chloroacetophenone, HBr, Cu(NO3)2-3H2O | Not specified | 70°C | 91% chemicalbook.comchemicalbook.com |
| Friedel-Crafts Acylation | Chlorobenzene, Bromoacetyl chloride, AlCl3 | 5 hours | 50°C | Variable, potential for isomers uni-siegen.de |
The data indicates that the direct bromination of 2'-chloroacetophenone in water is a highly efficient method, offering a near-quantitative yield in a short reaction time. The catalyzed bromination also provides a high yield. The Friedel-Crafts acylation, while a fundamental reaction in organic synthesis, presents challenges in regioselectivity for this specific target molecule, potentially leading to lower yields of the desired product.
Chemical Reactivity and Transformation Studies of 2 Bromo 2 Chloroacetophenone
Substitution Reactions
The presence of a bromine atom on the α-carbon to the carbonyl group makes 2-Bromo-2'-chloroacetophenone highly susceptible to substitution reactions, particularly with nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.
The α-bromo ketone functionality is a potent electrophile. The carbon atom bonded to the bromine is readily attacked by nucleophiles, leading to the displacement of the bromide ion. Amines, acting as nitrogen-based nucleophiles, react readily with this compound. All amines possess a lone pair of electrons on the nitrogen atom, which initiates the attack on the slightly positive carbon atom attached to the bromine. chemguide.co.uk
The initial reaction between a primary amine and this compound results in the formation of an α-amino ketone. However, the reaction can be complex, as the initially formed secondary amine can itself act as a nucleophile and react with another molecule of the bromo-compound. chemguide.co.uk This can lead to a mixture of secondary and tertiary amines, and potentially even quaternary ammonium (B1175870) salts if all hydrogen atoms on the nitrogen are replaced. chemguide.co.uklibretexts.org Using a large excess of the initial amine can favor the formation of the primary substitution product. chemguide.co.uk
A specific application of this reactivity is in the synthesis of heterocyclic systems. For instance, this compound reacts with pyrimidin-2-ylamine to synthesize 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine. lookchem.com This reaction proceeds by an initial nucleophilic substitution followed by an intramolecular cyclization.
Table 1: Nucleophilic Substitution with an Amine Nucleophile
| Reactant | Nucleophile | Solvent | Conditions | Product |
| This compound | pyrimidin-2-ylamine | 1,2-dimethoxy-ethane | Heating, 48 hours | 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine lookchem.com |
While direct palladium-catalyzed reactions involving this compound for the synthesis of isoindolinone derivatives are not extensively documented in dedicated studies, the general utility of palladium catalysis in forming C-N and C-C bonds suggests its applicability. Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. For example, related protocols involving the palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones have been developed to construct eight-membered carbocycles through C-H activation. rsc.org This highlights the potential for palladium catalysts to activate C-Cl and C-Br bonds in precursors like this compound for coupling reactions that could lead to heterocyclic structures such as isoindolinones, typically through coupling with an appropriate amine partner.
Addition Reactions
The carbonyl group in this compound is an electrophilic center that can undergo addition reactions, most notably with carbon-based nucleophiles like organometallic reagents or alkynylides.
The addition of terminal alkynes to the carbonyl group of ketones is a fundamental C-C bond-forming reaction that produces propargylic alcohols. When performed with a prochiral ketone like this compound, this reaction can generate a chiral center. Enantioselective variants of this reaction utilize chiral catalysts or ligands to control the stereochemical outcome, yielding one enantiomer of the product in excess.
A variety of catalytic systems have been developed for the enantioselective alkynylation of carbonyl compounds. nih.gov A prominent strategy involves the in situ generation of a zinc acetylide, which then adds to the ketone. This can be achieved using catalytic amounts of a zinc(II) salt, such as zinc(II) triflate, in the presence of an amine base and a chiral ligand. nih.gov For example, the use of (+)-N-methylephedrine as a chiral ligand in conjunction with zinc(II) triflate has proven effective for the enantioselective addition of various alkynes to aliphatic aldehydes. nih.gov While aromatic ketones can sometimes be less reactive or prone to side reactions, this methodology is generally applicable. nih.gov
Table 2: Representative Catalytic Systems for Enantioselective Alkynylation of Ketones
| Catalyst / Ligand System | Alkyne Source | Key Features |
| Zinc(II) triflate / (+)-N-methylephedrine | Terminal Alkyne | Excellent yields and enantioselectivities reported for aliphatic aldehydes. nih.gov |
| BINOL / Indium(III) bromide | Terminal Alkyne | Catalyst loading can be low; not sensitive to air. nih.gov |
| Oxazaborolidine catalyst | Dimethyl alkynyl borane | Proposed mechanism involves coordination of the catalyst to the aldehyde, promoting alkyne transfer. nih.gov |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with two groups: a chlorine atom and a bromoacetyl group. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution (EAS).
When both an activating/ortho,para-directing group and a deactivating/meta-directing group are present on a benzene ring, the activating group's directing effect typically governs the position of substitution. However, in this case, both groups are deactivating. The bromoacetyl group's strong deactivating effect significantly reduces the nucleophilicity of the aromatic ring, making electrophilic aromatic substitution reactions very difficult to achieve. Any substitution would likely require harsh reaction conditions, and the incoming electrophile would be directed primarily by the chlorine atom to the positions ortho and para to it.
Reduction Chemistry of the Carbonyl Group
The ketone functionality of this compound can be reduced using various reagents to yield either a secondary alcohol or a methylene (B1212753) group. The choice of reducing agent is critical and depends on the desired product and the compatibility with the other functional groups in the molecule (i.e., the C-Br and C-Cl bonds).
A common and mild reduction involves the use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), to convert the carbonyl group into a secondary alcohol, 1-(2-chlorophenyl)-2-bromoethanol. This reaction is typically chemoselective for the carbonyl group, leaving the aryl chloride and alkyl bromide moieties intact.
For the complete reduction of the carbonyl group to a methylene (CH₂) group, more forceful methods are required.
Wolff-Kishner Reduction : This method uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. masterorganicchemistry.com The reaction proceeds through a hydrazone intermediate. The strongly basic conditions could potentially induce side reactions, such as elimination of HBr or substitution of the bromine.
Clemmensen Reduction : This reaction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.com The strongly acidic conditions are effective for carbonyl reduction but may not be compatible with acid-sensitive functional groups. youtube.com
Catalytic Hydrogenation : While often used to reduce alkenes and alkynes, catalytic hydrogenation (e.g., H₂ with a Pd/C or Pt/C catalyst) can also reduce ketones, though it may require higher pressures and temperatures. masterorganicchemistry.com A potential side reaction is the hydrogenolysis of the C-Br and C-Cl bonds.
Table 3: Comparison of Carbonyl Reduction Methods for this compound
| Method | Reagents | Product | Potential Side Reactions |
| Hydride Reduction | NaBH₄ or LiAlH₄ | 1-(2-chlorophenyl)-2-bromoethanol | Generally clean and chemoselective. |
| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 1-(2-bromoethyl)-2-chlorobenzene | Elimination of HBr, nucleophilic substitution of Br. masterorganicchemistry.com |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-(2-bromoethyl)-2-chlorobenzene | Potential for other acid-catalyzed reactions. youtube.com |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 1-(2-bromoethyl)-2-chlorobenzene or 1-ethyl-2-chlorobenzene | Hydrogenolysis of C-Br and/or C-Cl bonds. masterorganicchemistry.com |
Exploration of Diverse Reactivity Patterns
This compound is a bifunctional organic compound that serves as a valuable intermediate in various organic syntheses. chemicalbook.com Its reactivity is primarily dictated by two key features: the α-bromoketone moiety and the chlorinated phenyl ring. The presence of the carbonyl group activates the adjacent carbon-bromine bond, making the bromine atom a good leaving group in nucleophilic substitution reactions. This characteristic renders the compound a potent electrophile.
The principal reactivity pattern observed for this compound is its role as a precursor in the synthesis of heterocyclic compounds. This is accomplished through reactions where the α-carbon is attacked by a nucleophile, leading to the displacement of the bromide, followed by subsequent cyclization reactions. A notable example is its reaction with amino-heterocycles to form fused bicyclic systems. For instance, it reacts with pyrimidin-2-ylamine in a condensation reaction to synthesize 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine. lookchem.com In this transformation, the amino group of the pyrimidine (B1678525) acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom.
This reactivity as a key building block for complex molecular architectures underscores its utility in synthetic organic chemistry. chemicalbook.com The compound's ability to participate in cyclocondensation reactions makes it a versatile reagent for constructing a variety of ring systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Interaction Studies with Nucleophiles and Electrophiles
The chemical behavior of this compound is dominated by its interactions with nucleophiles, owing to the electrophilic nature of the α-carbon atom.
Interaction with Nucleophiles: The primary site for nucleophilic attack is the carbon atom bonded to the bromine. This C-Br bond is polarized and weakened by the adjacent electron-withdrawing carbonyl group, facilitating its cleavage. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion. This versatile reactivity allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
A well-documented example is the reaction with N-nucleophiles, such as pyrimidin-2-ylamine. lookchem.com The reaction, conducted by heating in a solvent like 1,2-dimethoxyethane, results in the formation of an imidazo[1,2-a]pyrimidine (B1208166) derivative. lookchem.com This reaction is representative of a broader class of transformations where α-haloketones are used to construct heterocyclic systems.
The table below summarizes the expected interactions of this compound with various classes of nucleophiles, based on established reactivity principles for α-haloketones.
| Nucleophile Class | Example Nucleophile | Reagent | Expected Product Class |
| N-Nucleophiles | Amines, Anilines | Pyrimidin-2-ylamine | α-Aminoketones, Imidazopyrimidines lookchem.com |
| S-Nucleophiles | Thioamides, Thioureas | Thiourea | Thiazoles, Aminothiazoles |
| O-Nucleophiles | Carboxylic acids | Sodium Acetate | α-Acyloxyketones (Esters) |
Interaction with Electrophiles: Due to the electron-withdrawing nature of the carbonyl group and the two halogen atoms (bromine and chlorine), the this compound molecule is electron-deficient. Consequently, it functions almost exclusively as an electrophile. It is not prone to reactions with other electrophilic reagents under typical organic synthesis conditions. The aromatic ring is deactivated towards electrophilic aromatic substitution, and the carbonyl oxygen, while possessing lone pairs, exhibits very weak basicity. Therefore, significant interaction with electrophiles is not a characteristic feature of its chemical reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromo-2'-chloroacetophenone, offering unambiguous confirmation of the connectivity and chemical environment of each atom.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound, recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to the aromatic protons and the aliphatic protons of the bromomethyl group. rsc.org The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are deshielded and appear as a characteristic singlet, while the protons on the substituted phenyl ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling. rsc.org
The detailed chemical shifts (δ) and multiplicities from a 400 MHz ¹H NMR spectrum are provided below. rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.62–7.65 | Multiplet | 1H | Aromatic (C₆H₄) |
| 7.43–7.47 | Multiplet | 2H | Aromatic (C₆H₄) |
| 7.35–7.40 | Multiplet | 1H | Aromatic (C₆H₄) |
| 4.53 | Singlet | 2H | Methylene (-CH₂Br) |
Data obtained from a 400 MHz spectrum in CDCl₃. rsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum confirms the presence of eight distinct carbon environments, including the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic methylene carbon. The chemical shift of the carbonyl carbon is characteristically downfield. rsc.org The positions of the bromine and chlorine substituents are confirmed by their influence on the chemical shifts of the adjacent carbon atoms. rsc.org
The assigned chemical shifts from a 100 MHz ¹³C NMR spectrum are detailed in the following table. rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 194.0 | Carbonyl (C=O) |
| 136.2 | Aromatic (C-Cl) |
| 132.8 | Aromatic (CH) |
| 130.6 | Aromatic (CH) |
| 130.5 | Aromatic (C-C=O) |
| 130.3 | Aromatic (CH) |
| 127.2 | Aromatic (CH) |
| 34.7 | Methylene (-CH₂Br) |
Data obtained from a 100 MHz spectrum in CDCl₃. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Isotopic Patterns
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₈H₆BrClO and a monoisotopic mass of approximately 231.929 Da. nih.gov
A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion (M) and its fragments. The primary molecular ion peaks will appear at m/z values corresponding to the combinations of these isotopes:
[M]⁺ containing ⁷⁹Br and ³⁵Cl
[M+2]⁺ containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
[M+4]⁺ containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide definitive evidence for the presence of one bromine and one chlorine atom in the molecule.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
Key diagnostic absorptions include:
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1680-1700 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region, indicative of the phenyl ring.
Aromatic C-H Stretch: Absorptions appearing above 3000 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, associated with the carbon-chlorine bond.
C-Br Stretch: An absorption band also found in the fingerprint region, usually between 500-650 cm⁻¹.
Product specifications from suppliers confirm that the infrared spectrum of commercially available this compound conforms to its known structure. thermofisher.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Carbonyl (C=O) Stretch | 1680-1700 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Cl Stretch | 700-800 |
| C-Br Stretch | 500-650 |
X-ray Crystallography for Stereoelectronic Effects and Molecular Geometry
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing exact bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound was not found in the surveyed literature, this technique is invaluable for understanding stereoelectronic effects and intermolecular interactions, such as crystal packing forces. For closely related compounds, X-ray crystallography has been successfully used to resolve these structural details. Such an analysis for this compound would reveal the planarity of the phenyl ring and carbonyl group, the orientation of the bromomethyl moiety, and how the molecules arrange themselves in a crystal lattice.
Purity Assessment Techniques
Ensuring the purity of this compound is critical for its application in research and synthesis. A variety of analytical methods are employed for this purpose.
Gas Chromatography (GC): As a volatile compound, GC is an excellent method for assessing purity. It separates the compound from volatile impurities, and the purity is often reported as a percentage based on the peak area. thermofisher.com Commercial grades often specify a purity of ≥94% or 95% as determined by GC. thermofisher.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful chromatographic technique used to separate the target compound from non-volatile impurities and quantify its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions that synthesize the compound and to qualitatively assess the number of components in a sample.
Melting Point Analysis: For solid compounds, a sharp and defined melting point range is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can be used to determine the purity of highly pure (e.g., >98%) crystalline substances by analyzing their melting endotherm.
Elemental Analysis: This technique determines the percentage composition (C, H, N, S, etc.) of a sample, which can be compared to the theoretical values calculated from the molecular formula to confirm purity and composition.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally sensitive organic compounds like this compound. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. chemimpex.com For substituted acetophenones, reversed-phase (RP) HPLC is a commonly employed method. sielc.comsielc.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is used with a polar mobile phase. chromforum.org The mobile phase often consists of a mixture of acetonitrile or methanol and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. chemimpex.com
While specific, validated methods for this compound are not extensively detailed in publicly available literature, methodologies for its isomers, such as 2-Bromo-3'-chloroacetophenone and 2-Bromo-1-(4-chlorophenyl)ethanone, provide a strong basis for its analysis. sielc.comsielc.com These methods can be adapted for the successful separation and analysis of the 2'-chloro isomer. A representative method is scalable and can be used for isolating impurities in preparative separation. sielc.comsielc.com
Research Findings: Analysis of closely related bromo-chloro-substituted acetophenones demonstrates that RP-HPLC provides excellent separation and resolution. The use of a Newcrom R1 column, a specialized reverse-phase column, with a mobile phase of acetonitrile, water, and phosphoric acid, has been shown to be effective for isomers of the target compound. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com The retention time of the compound is influenced by the exact ratio of the organic solvent to water in the mobile phase; a higher concentration of the organic solvent generally leads to a shorter retention time.
Below is a table summarizing typical HPLC conditions for the analysis of compounds structurally similar to this compound.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Newcrom R1 (Reverse-Phase) or equivalent C8/C18 |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |
| Detection | UV Spectrophotometry |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For semi-volatile compounds like this compound, GC coupled with a mass spectrometer (GC-MS) is particularly effective for identification and quantification. nih.gov The compound is vaporized in an injector and separated as it travels through a capillary column, propelled by an inert carrier gas such as helium or nitrogen.
The choice of the GC column is critical for achieving good separation. A mid-polarity capillary column, such as one with a 5% phenyl polysilarylene phase (e.g., ZB-5MS or HP-5), is often suitable for analyzing halogenated aromatic compounds. ijpsr.com The temperature of the GC oven is programmed to increase during the analysis, which allows for the efficient elution of compounds with different boiling points. The injector and detector temperatures are maintained at a high enough level to ensure complete vaporization and prevent condensation. scirp.org
Upon exiting the column, the compound enters a detector. A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, confirming its identity. nih.gov
Research Findings: Publicly available spectral libraries confirm that GC-MS is a standard method for the analysis of this compound. nih.gov While detailed, peer-reviewed studies outlining the specific chromatographic conditions are scarce, supplier specifications often indicate that purity is assessed via GC. For related haloacetophenones, GC methods have been developed that provide excellent resolution and sensitivity. It is noted that for some brominated organic compounds, care must be taken with injector temperatures to avoid thermal degradation. chromforum.org
The following table presents plausible GC conditions for the analysis of this compound based on standard methods for similar analytes.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5ms (30m x 0.25mm x 0.25µm) or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | Initial temp. 100°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometrical Parameters and Optimized Energies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms in space—and its thermodynamic properties. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.
For a molecule like 2-bromo-2'-chloroacetophenone, DFT calculations would predict key geometrical parameters. A study on the analogous compound 2,4'-dibromoacetophenone (B128361) provides insight into the expected structural features. dergipark.org.tr In such molecules, the phenyl ring often shows minor deviations from a perfect hexagonal structure due to the electronic and steric effects of the substituents. dergipark.org.tr The bond lengths and angles around the carbonyl group and the halogen-substituted carbons are of particular interest as they influence the molecule's reactivity and conformation.
Table 1: Illustrative Geometrical Parameters Calculated for an Analogous Compound (2,4'-dibromoacetophenone) using DFT/B3LYP/6-311++G(d,p) dergipark.org.tr
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.213 | C-C-C (ring) | 118.5 - 121.1 |
| C-Br (para) | 1.912 | O=C-C (ring) | 120.5 |
| C-Br (alpha) | 1.951 | O=C-C (alpha) | 123.9 |
| C-C (ring) | 1.388 - 1.397 | C(ring)-C-C(alpha) | 115.6 |
This data is for 2,4'-dibromoacetophenone and serves as an example of typical DFT-calculated values for a similar structure.
Vibrational Spectral Analysis: IR and Raman Activities
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com Each mode corresponds to a specific frequency of vibration for a bond or a group of atoms. While experimental spectra can be measured, computational methods like DFT are used to calculate the theoretical vibrational frequencies. mdpi.com These calculated frequencies help in the precise assignment of the experimental absorption bands to specific molecular motions. dergipark.org.tr
For this compound, key vibrational modes would include:
C=O Stretching: The carbonyl group typically shows a strong, characteristic absorption band in the IR spectrum, usually around 1680-1700 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
C-Cl and C-Br Stretching: Vibrations involving these heavier atoms occur at lower frequencies (in the fingerprint region) and are sensitive to their position on the molecule. dergipark.org.tr
Phenyl Ring Vibrations: C-C stretching modes within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
Experimental IR and Raman spectra are available for this compound, which can be compared with theoretical calculations for detailed assignment. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-deficient areas prone to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential. researchgate.net
For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. chemrxiv.org This site would be the primary target for electrophiles. The hydrogen atoms of the phenyl ring would exhibit positive potential (blueish), while the regions around the electronegative halogen atoms would also influence the surface potential, indicating sites for potential noncovalent interactions. researchgate.netchemrxiv.org The MEP map provides crucial insights into where the molecule might interact with other reagents, receptors, or solvents. dtic.mil
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua These orbitals are critical for understanding chemical reactivity, electronic transitions, and conductivity.
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr
Table 2: Illustrative FMO Properties for an Analogous Compound (2,4'-dibromoacetophenone) dergipark.org.tr
| Property | Energy (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -2.10 |
| Energy Gap (ΔE) | 4.75 |
This data is for 2,4'-dibromoacetophenone and serves as an example of typical FMO energy values.
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. fiveable.me For acetophenone (B1666503) derivatives, a key conformational feature is the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring. publish.csiro.au This rotation is influenced by steric hindrance and electronic effects (conjugation) from the substituents. libretexts.org
Computational studies on substituted acetophenones often involve scanning the potential energy surface by systematically rotating the acetyl group relative to the phenyl ring. dergipark.org.tr For 2'-substituted acetophenones, steric repulsion between the ortho substituent (in this case, chlorine) and the carbonyl group or the α-substituent (bromine) plays a crucial role. nih.gov Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer, where the ortho-fluorine and the carbonyl oxygen are oriented away from each other to minimize dipole-dipole repulsion. nih.gov It is highly probable that this compound would also adopt a non-planar conformation to alleviate steric clash between the ortho-chlorine and the bulky bromomethyl group, with the most stable conformer representing a balance between maximizing π-conjugation and minimizing steric strain. publish.csiro.au
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in optoelectronics and telecommunications. Computational chemistry can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A large hyperpolarizability value indicates a strong NLO response.
Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to have high β₀ values. For this compound, the presence of the electron-withdrawing carbonyl and halogen groups and the polarizable phenyl ring suggests it could possess NLO properties. Calculations on similar molecules like 2,4'-dibromoacetophenone have shown that such structures can exhibit notable hyperpolarizability, making them potential candidates for NLO materials. dergipark.org.tr
Biological Activities and Pharmaceutical Applications
Role as a Pharmaceutical Intermediate
2-Bromo-2'-chloroacetophenone is a significant compound in organic synthesis, primarily serving as a key intermediate in the creation of more complex molecules. Its value in the pharmaceutical sector stems from its reactive nature, which allows it to be a versatile building block for a variety of medicinal agents. fishersci.com The molecule features a bromoacetyl group attached to a chlorinated phenyl ring, and this dual halogenation provides unique reactivity for different chemical transformations, such as nucleophilic substitutions.
Table 1: Applications of this compound as a Pharmaceutical Intermediate
| Application Area | Role of this compound | Key Findings |
|---|---|---|
| Drug Synthesis | Starting material or key intermediate | Used in the synthesis of potential anti-epileptic drug candidates and other biologically active compounds. |
| Medicinal Chemistry | Versatile building block | Its halogenated acetophenone (B1666503) structure is crucial for developing various benzene-based medicinal agents. |
| Quality Control | Impurity reference standard | Identified as "Tulobuterol Impurity N1," it is used in quality control and toxicity studies for drug formulations like Tulobuterol. elitesynthlaboratories.comnih.gov |
Research has identified this compound as a useful starting material in the synthesis of potential drug candidates for treating epilepsy. Its chemical structure serves as a scaffold that can be modified to create novel compounds with anticonvulsant properties. The development of new anti-epileptic drugs (AEDs) is an ongoing area of pharmaceutical research, aiming to provide alternatives with improved efficacy and fewer side effects compared to existing treatments like Carbamazepine or Phenytoin. medscape.comdrugbank.com The use of intermediates like this compound is a critical step in the discovery pipeline for these next-generation therapies.
The structure of this compound makes it an important precursor for a range of benzene-based medicinal agents. The chlorine atom on the phenyl ring modifies the molecule's electronic properties, which in turn influences the reactivity of both the ketone and the benzene (B151609) ring in subsequent synthetic steps. This allows for the creation of diverse derivatives with potential therapeutic applications. Its role as a halogenated acetophenone derivative is of considerable importance in synthetic chemistry for building complex, biologically active molecules.
In addition to its role in synthesis, this compound is utilized in the quality control of pharmaceutical products. It has been identified as a known impurity in the manufacturing of Tulobuterol, a bronchodilator used for managing respiratory disorders. elitesynthlaboratories.comnih.govcymitquimica.com As "Tulobuterol Impurity N1," it serves as a reference standard in analytical tests to ensure the purity and safety of the final drug formulation. nih.gov Monitoring and controlling such impurities is a critical aspect of pharmaceutical manufacturing to prevent potential toxicity and ensure therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) is a key concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies would explore how modifications to its core structure impact its therapeutic or biological effects.
The key structural features of this compound that are relevant for SAR studies include:
The Phenyl Ring : The position of the chlorine atom (ortho-position) and the potential for adding other substituents can significantly alter the molecule's interaction with biological targets.
The α-Bromo Ketone Group : This highly reactive group is crucial for covalent bond formation with biological macromolecules, but its reactivity can be modulated in derivatives to optimize efficacy and reduce off-target effects.
By systematically creating derivatives—for example, by changing the halogen on the phenyl ring, adding other functional groups, or altering the bromoacetyl moiety—researchers can identify the specific structural features essential for the desired biological activity. researchgate.netmdpi.com This information is vital for designing more potent and selective agents, whether for pharmaceutical or agrochemical purposes. rsc.org
Table 2: Structural Features of this compound for SAR Analysis
| Structural Component | Position/Feature | Potential Impact on Activity |
|---|---|---|
| Halogen on Phenyl Ring | Chlorine at the 2' (ortho) position | Influences electronic properties, steric hindrance, and binding affinity to target sites. |
| Halogen on Acetyl Group | Bromine at the alpha (α) position | Acts as a reactive site (leaving group), enabling covalent modification of biological targets. |
| Aromatic System | Benzene ring | Provides a scaffold for introducing additional functional groups to modulate solubility, potency, and selectivity. |
Mechanisms of Action in Biological Systems
The precise mechanisms of action for this compound in biological systems are not extensively detailed in available research. However, based on its chemical structure, its biological effects are likely driven by its high reactivity. The presence of a bromine atom on the α-carbon to the ketone makes it a potent alkylating agent. This allows the compound and its derivatives to form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins and enzymes, potentially leading to their inactivation. This mechanism is common for many biologically active compounds.
One source notes that the compound can be used as an antiarrhythmic agent for respiratory disorders, suggesting a potential interaction with ion channels or receptors in cardiac or pulmonary tissues, though the specific targets are not identified. cymitquimica.com
Potential Applications in Agrochemicals (e.g., Fungicides)
Beyond pharmaceuticals, this compound serves as an intermediate in the agrochemical industry. Its reactive properties are utilized in the synthesis of new pesticides and herbicides. The ability to introduce the bromoacetyl group into larger, more complex molecules allows for the creation of novel crop protection agents. The development of new agrochemicals is crucial for improving crop yields and managing resistance in pests and weeds. The versatility of building blocks like this compound contributes to the discovery and synthesis of new active ingredients for this purpose.
Exploring the Therapeutic Potential of this compound Derivatives
Derivatives of this compound, a halogenated acetophenone, have been the subject of scientific investigation for their potential therapeutic applications across various fields of medicine. This compound serves as a versatile starting material for the synthesis of a diverse range of molecules with interesting biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing promising antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Applications
One area of significant interest is the development of novel antimicrobial agents from this compound. For instance, a series of thiazole derivatives were synthesized using 2-bromo-1-(4-chlorophenyl)ethanone, a positional isomer of the target compound, which demonstrated the potential of this class of compounds in generating molecules with antibacterial and antifungal properties. The resulting thiazole derivatives exhibited moderate to good activity against various bacterial strains. This line of research highlights the utility of the α-bromoacetophenone moiety in constructing heterocyclic systems with antimicrobial efficacy.
Anticancer Investigations
The quest for new and effective anticancer agents has also led researchers to explore derivatives of this compound. The core structure of acetophenone and its derivatives has been identified as a valuable scaffold in the design of compounds with antitumor activity. For example, various pyrazole derivatives have been synthesized and shown to possess significant tumor cell growth inhibitory activity. While not all studies explicitly start from this compound, the consistent anticancer activity observed in related acetophenone and pyrazole derivatives suggests that derivatives of this compound are promising candidates for further investigation in oncology. Research in this area often focuses on the ability of these compounds to inhibit specific enzymes or cellular processes crucial for cancer cell proliferation.
Anti-inflammatory Properties
Derivatives of acetophenones have also been investigated for their anti-inflammatory potential. The synthesis of various chalcones and their heterocyclic analogues, which can be derived from α-bromoacetophenones, has yielded compounds with notable anti-inflammatory effects. These compounds are often evaluated for their ability to inhibit enzymes involved in the inflammatory cascade. The structural framework provided by this compound offers a foundation for the development of novel anti-inflammatory agents.
Research Findings on Therapeutic Applications of Derivatives
To provide a clearer understanding of the therapeutic potential of these derivatives, the following table summarizes key research findings. It is important to note that some of the cited research utilizes structurally similar starting materials, indicating the broader potential of this chemical class.
| Derivative Class | Therapeutic Application | Key Findings |
| Thiazoles | Antimicrobial | Synthesis from a positional isomer, 2-bromo-1-(4-chlorophenyl)ethanone, yielded derivatives with moderate to good activity against various bacterial strains. researchgate.net |
| Pyrazoles | Anticancer | Pyrazole derivatives have demonstrated significant tumor cell growth inhibitory activity, highlighting the potential of this heterocyclic system in cancer therapy. nih.gov |
Environmental Fate and Degradation Studies
Degradation Pathways and Mechanisms
A thorough review of scientific databases and safety data sheets reveals a significant absence of specific research on the degradation pathways of 2-Bromo-2'-chloroacetophenone. fishersci.iechemicalbook.com Information regarding its persistence, biodegradability, and the mechanisms by which it may break down in various environmental compartments (soil, water, air) is not available. fishersci.ie
In the absence of direct studies, the degradation of this compound can be hypothetically considered through several general mechanisms applicable to halogenated aromatic ketones:
Hydrolysis: The ester-like linkage in the acetophenone (B1666503) structure could be susceptible to hydrolysis, potentially cleaving the bromoacetyl group from the chlorophenyl ring. The rate of this process would be dependent on pH, temperature, and microbial activity.
Photodegradation: Aromatic compounds can undergo photodegradation when exposed to sunlight. The energy from ultraviolet (UV) radiation could lead to the cleavage of the carbon-bromine or carbon-chlorine bonds, initiating a series of radical reactions.
Biodegradation: Microbial communities in soil and water can degrade a wide range of organic compounds. It is plausible that certain microorganisms could utilize this compound as a carbon source, breaking it down through enzymatic processes. However, halogenated compounds are often recalcitrant to biodegradation.
It is crucial to emphasize that these are potential but unverified degradation pathways. Empirical studies are necessary to determine the actual fate of this compound in the environment.
Environmental Impact Assessment
Reflecting the lack of degradation studies, there is a corresponding void in the environmental impact assessment of this compound. Safety data sheets consistently report that no information is available on its ecotoxicity, including its effects on fish, daphnia, algae, and other aquatic invertebrates. chemicalbook.com Similarly, data on its bioaccumulative potential and mobility in soil are absent. fishersci.ie
Without ecotoxicological data, a quantitative assessment of the environmental risk posed by this compound is not possible. The potential for persistence, bioaccumulation, and toxicity (PBT) remains unevaluated. Given that halogenated organic compounds can exhibit toxic effects on ecosystems, the lack of data for this specific chemical is a significant concern.
Considerations for Sustainable Chemical Development
The case of this compound highlights the importance of integrating principles of sustainable and green chemistry into the lifecycle of chemical products. uni-lj.si The twelve principles of green chemistry provide a framework for designing safer chemicals and processes that minimize environmental impact. compoundchem.commit.eduacs.orgorganic-chemistry.org
For halogenated compounds like this compound, several of these principles are particularly relevant:
Design for Degradation: One of the core tenets of green chemistry is that chemical products should be designed to break down into innocuous substances after their intended use, preventing their accumulation in the environment. compoundchem.comorganic-chemistry.org For future development of similar compounds, incorporating features that promote biodegradability or photodegradation would be a key sustainable consideration.
Use of Safer Solvents and Auxiliaries: The synthesis of many chemical compounds involves the use of solvents and other auxiliary substances. mit.edu Green chemistry encourages the use of safer, more environmentally benign alternatives. mit.edu
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. mit.edu
The significant data gaps for this compound underscore the need for a more proactive approach to environmental assessment in the chemical industry. A thorough evaluation of a compound's environmental fate and ecotoxicity should be an integral part of its development and commercialization process.
Interactive Data Table: Environmental Data Availability for this compound
| Environmental Parameter | Data Availability | Source |
| Persistence and Degradability | No information available | fishersci.ie |
| Bioaccumulative Potential | No information available | fishersci.ie |
| Mobility in Soil | No information available | fishersci.ie |
| Ecotoxicity | Do not empty into drains | fishersci.ie |
| Toxicity to Fish | No data available | chemicalbook.com |
| Toxicity to Daphnia | No data available | chemicalbook.com |
| Toxicity to Algae | No data available | chemicalbook.com |
Safety Considerations and Hazard Mitigation in Academic Research
Corrosivity and Irritant Properties
2-Bromo-2'-chloroacetophenone is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact. fishersci.comnih.govfishersci.com It is destructive to living tissue. lookchem.com The compound's GHS classification includes Skin Corrosion/Irritation, Category 1B, indicating its potential to cause significant and irreversible damage. nih.govfishersci.ie Direct contact with the skin can lead to chemical burns. illinois.edu Inhalation may also cause respiratory irritation. fishersci.com
The irritant nature of this chemical extends to the respiratory tract. nih.gov Inhalation of its vapors or mists can lead to irritation of the nose, throat, and respiratory system. fishersci.comepa.gov
Hazard Classification of this compound:
| Hazard Class | GHS Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. nih.govfishersci.ie |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage. fishersci.comfishersci.ie |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. fishersci.ie |
Lachrymatory Effects
A significant and immediate hazard associated with this compound is its potent lachrymatory effect, meaning it is a substance that irritates the eyes and causes an increased flow of tears. fishersci.ienih.govchemicalbook.com This property is common among alpha-halogenated acetophenones. nih.govepa.gov Exposure to even small quantities of the vapor can cause immediate and intense eye irritation, burning sensations, and tearing, which can temporarily impair vision and cause discomfort. epa.govrsc.org
Standard Laboratory Safety Protocols for Halogenated Organic Compounds
Given the hazardous nature of this compound, strict adherence to standard laboratory safety protocols for halogenated organic compounds is mandatory. illinois.edulibretexts.org
Engineering Controls:
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. fishersci.comillinois.educsub.edu
An eyewash station and emergency shower must be readily accessible in the immediate work area. fishersci.comillinois.edu
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles are required at all times. csub.educhemicalbook.com A face shield should also be worn when there is a potential for splashes. sigmaaldrich.com
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn to prevent skin contact. illinois.educhemicalbook.comcdc.gov Gloves should be inspected before use and disposed of properly after handling the compound. chemicalbook.com
Respiratory Protection: If there is a risk of exposure exceeding acceptable limits, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. fishersci.comchemicalbook.com
Handling and Storage:
Avoid breathing vapors or mists. fishersci.com
Prevent contact with skin, eyes, and clothing. fishersci.com
Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area designated for corrosive materials. fishersci.comthermofisher.com
The compound should be stored away from incompatible materials such as strong oxidizing agents and bases. fishersci.com
Occupational Exposure Limits and Protective Measures
As of current documentation, specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. fishersci.comfishersci.ieepa.gov
In the absence of established OELs, a conservative approach to exposure control is essential. The primary goal is to minimize any potential for exposure through the consistent and correct use of the engineering controls and personal protective equipment outlined in the standard safety protocols. caltech.edu Handling the compound as if it were highly toxic is a prudent measure. All operations should be designed to limit the quantity of the chemical used and to contain it within closed systems or well-ventilated enclosures like fume hoods. csub.educdc.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The primary synthesis of 2-Bromo-2'-chloroacetophenone typically involves the bromination of 2'-chloroacetophenone (B1665101). While effective, future research is focused on developing more efficient, selective, and environmentally friendly synthetic routes.
Current methods often utilize liquid bromine in solvents like water or benzene (B151609). chemicalbook.comlookchem.com An alternative approach involves using N-bromosuccinimide (NBS). A key area for future development is the exploration of greener brominating agents and catalytic systems. For instance, methods using sodium bromide (NaBr) as a bromine source with an oxidant like potassium persulfate (K₂S₂O₈) are being developed for other α-bromoacetophenones and could be adapted for this compound. researchgate.net These methods avoid the use of hazardous liquid bromine, offering a safer and more sustainable alternative. researchgate.net
Furthermore, catalyst-assisted reactions, such as the use of Cu(NO₃)₂·3H₂O with hydrobromic acid, have shown high yields (91%) and could be further optimized. chemicalbook.comchemicalbook.com Future methodologies may focus on flow chemistry techniques, which can offer better control over reaction conditions, improve safety, and allow for easier scalability. The development of one-pot syntheses starting from more basic precursors, potentially involving Friedel-Crafts acylation followed by a subsequent in situ bromination, also represents a promising avenue for streamlining production.
| Method | Reagents | Typical Conditions | Advantages | Areas for Future Research |
|---|---|---|---|---|
| Direct Bromination | 2'-Chloroacetophenone, Bromine (Br₂) | Water or organic solvent, 20°C. chemicalbook.com | High yield (99%). chemicalbook.com | Minimizing use of hazardous Br₂. |
| Catalytic Bromination | 2'-Chloroacetophenone, HBr, Cu(NO₃)₂·3H₂O | 70°C, with an oxygen source. chemicalbook.com | High yield, avoids elemental bromine. | Exploring other, less expensive metal catalysts. |
| Green Bromination | NaBr, K₂S₂O₈ (Potassium persulfate) | (By analogy) Aqueous or solvent-free systems. researchgate.net | Environmentally benign, safe. researchgate.net | Optimization for this compound. |
Exploration of New Chemical Transformations
This compound is a valuable building block due to its multiple reactive sites. The α-bromo group is an excellent electrophile for nucleophilic substitution reactions, making it ideal for introducing the 2-chlorophenacyl moiety into larger molecules. cymitquimica.com
A significant area of emerging research is its use in the synthesis of complex heterocyclic compounds. For example, it can react with pyrimidin-2-ylamine to form 2-(2-chlorophenyl)-imidazo[1,2-a]pyrimidine, a class of compounds with potential pharmaceutical applications. lookchem.com Future work will likely explore its reactions with a wider range of nucleophiles, such as thioureas, guanidines, and other amino-heterocycles, to generate diverse libraries of novel fused heterocyclic systems.
Furthermore, the compound's potential in coupling reactions remains underexplored. Research into palladium-catalyzed or copper-catalyzed cross-coupling reactions involving either the C-Br bond (after transformation) or the C-Cl bond on the aromatic ring could lead to new carbon-carbon and carbon-heteroatom bond formations. The development of selective transformations that can differentiate between the two halogen atoms will be a key challenge and a significant step forward.
Discovery of Undiscovered Biological Activities
While this compound itself is primarily an intermediate, its derivatives are being investigated for therapeutic applications. It has been used in the synthesis of potential anti-epileptic drug candidates and has been suggested as a possible antiarrhythmic agent. cymitquimica.com
The broader class of acetophenones, found in numerous plant species, exhibits a wide range of biological effects, including cytotoxic, antimicrobial, antioxidant, and antimalarial activities. kib.ac.cnnih.gov This suggests that derivatives of this compound are prime candidates for screening to discover new biological functions. Future research should focus on synthesizing libraries of derivatives—such as esters, ethers, and nitrogen-containing heterocycles—and evaluating them against various biological targets.
Systematic screening of these novel compounds against panels of cancer cell lines, bacterial and fungal strains, and viral targets could uncover previously unknown therapeutic potential. The structural motif of a halogenated phenacyl group is present in various bioactive molecules, and a focused exploration of this chemical space is warranted.
Advancements in Computational Modeling
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict transition states, and understand the charge distribution, which governs its susceptibility to nucleophilic attack.
Future research will likely involve more sophisticated computational modeling. For instance, quantum chemical calculations similar to those performed on analogous molecules like 2,4'-dibromoacetophenone (B128361) can be used to predict its conformational stability, vibrational spectra (FT-IR and Raman), and electronic properties such as HOMO-LUMO energy gaps. dergipark.org.tr These theoretical studies can help in interpreting experimental spectroscopic data and understanding the molecule's fundamental reactivity. dergipark.org.tr
Molecular docking studies could also be used to predict the binding of novel derivatives to biological targets, such as enzymes or receptors. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources in the drug discovery process. Force field-based simulations can also help in understanding the physical properties and stability of materials derived from this compound. scispace.com
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Predict reactivity, spectra, and electronic structure. dergipark.org.tr | Reaction pathways, LUMO energy, charge distribution, vibrational frequencies. |
| Molecular Docking | Screen derivatives for biological activity. | Binding affinities and modes with target proteins (e.g., enzymes, receptors). |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding. | Nature of intramolecular interactions and bond strengths. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in different environments (e.g., solvents, polymers). | Solvation effects, conformational flexibility, interactions within a material matrix. |
Material Science Applications
The application of this compound in material science is an emerging field with significant potential. Its bifunctional nature allows it to act as a monomer or a functionalizing agent for polymers and other materials. The reactive α-bromo group can be used to initiate polymerization reactions or to be grafted onto existing polymer backbones.
A particularly promising area is in coordination chemistry. The carbonyl oxygen and the halogens can potentially coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. Exploring its complexes with metals like copper (Cu(II)) could lead to new materials with interesting catalytic, magnetic, or optical properties.
Furthermore, its incorporation into polymer structures could be used to develop functional materials such as flame retardants, due to the presence of bromine and chlorine, or photosensitive materials, where the acetophenone (B1666503) moiety can act as a photosensitizer. Research into its use as a building block for liquid crystals or as a component in organic light-emitting diodes (OLEDs) represents a frontier with untapped potential.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 2-Bromo-2'-chloroacetophenone, and how are they applied?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromine and chlorine substituents' positions on the acetophenone backbone. Mass spectrometry (MS) verifies molecular weight (267.931 g/mol) and isotopic patterns due to bromine/chlorine . X-ray crystallography, as demonstrated in copper complex studies of related compounds, resolves stereoelectronic effects and crystal packing .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A standard method involves bromination of 2'-chloroacetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous compounds (e.g., 2-Bromo-2',4'-dichloroacetophenone) suggests electrophilic aromatic substitution or Friedel-Crafts acylation followed by halogenation . Purification often uses recrystallization (melting point >110°C) or column chromatography .
Q. How should researchers handle this compound safely in the laboratory?
- Answer: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact due to acute toxicity risks (Hazard Classifications: Acute Tox.) . Store in glass containers at room temperature, away from moisture . Spills require immediate neutralization with inert absorbents (e.g., vermiculite) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer: Ethanol/water or dichloromethane/hexane mixtures are effective. The compound's solubility profile (mp >110°C) favors polar aprotic solvents for dissolution and gradual cooling to isolate high-purity crystals .
Advanced Research Questions
Q. How can photoredox catalysis enhance reactions involving this compound?
- Answer: Ru(bpy)₃²⁺ or Ir-based photocatalysts enable single-electron transfer (SET) processes under visible light. This approach facilitates radical-mediated C–C bond formation, such as α-alkylation or cross-coupling, bypassing traditional two-electron pathways . Optimize light intensity (450–500 nm) and redox potentials to match the compound's electronic profile.
Q. How to resolve contradictions in reported reaction yields for this compound derivatives?
- Answer: Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and employ Design of Experiments (DoE) to identify critical factors. For example, conflicting data in halogenation efficiency may arise from trace moisture or oxygen; use anhydrous solvents and inert atmospheres .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and charge distribution. Studies on analogous bromo-chloro acetophenones show that electron-withdrawing groups (Cl, Br) lower LUMO energy, enhancing susceptibility to nucleophilic attack .
Q. How does substituent positioning affect spectroscopic data interpretation?
- Answer: In ¹³C NMR, para-chloro substituents deshield adjacent carbons by ~5 ppm compared to ortho positions. For bromine, coupling constants in ¹H NMR (²J) distinguish between substituent orientations. Conflicting assignments require 2D techniques (HSQC, HMBC) .
Q. What strategies mitigate chronic exposure risks during long-term studies with this compound?
- Answer: Implement engineering controls (ventilated enclosures) and regular biomonitoring (e.g., urinary bromide levels). Chronic exposure may cause dermatitis or respiratory sensitization; use closed-system transfers and decontamination protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
